molecular formula C4H3ClN2O B13108102 3-Chloro-1H-pyrazole-4-carbaldehyde

3-Chloro-1H-pyrazole-4-carbaldehyde

Cat. No.: B13108102
M. Wt: 130.53 g/mol
InChI Key: NGJQBGLVMZQTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazole-4-carbaldehyde typically involves the formylation of 3-chloro-1H-pyrazole. One common method is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring . The reaction conditions usually involve stirring the reactants at low temperatures, followed by gradual warming to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the pyrazole ring. This combination allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying biological activities. The chlorine atom provides a site for nucleophilic substitution, while the aldehyde group can undergo various oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-3(2-8)1-6-7-4/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJQBGLVMZQTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.